molecular formula C6H11ClO4S B13190018 3-Methoxyoxane-4-sulfonyl chloride

3-Methoxyoxane-4-sulfonyl chloride

Cat. No.: B13190018
M. Wt: 214.67 g/mol
InChI Key: FVTGPJYFSQGAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyoxane-4-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO₂Cl) attached to a methoxyoxane ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxane-4-sulfonyl chloride typically involves the reaction of methoxyoxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methoxyoxane+Chlorosulfonic acid3-Methoxyoxane-4-sulfonyl chloride+Hydrochloric acid\text{Methoxyoxane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} Methoxyoxane+Chlorosulfonic acid→3-Methoxyoxane-4-sulfonyl chloride+Hydrochloric acid

The reaction is usually performed at low temperatures to prevent decomposition and to achieve a high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxane-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation or hydrolysis

Scientific Research Applications

3-Methoxyoxane-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxyoxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the methoxyoxane ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a methoxyoxane ring, leading to different reactivity and applications.

    Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring and is commonly used in organic synthesis.

Uniqueness

3-Methoxyoxane-4-sulfonyl chloride is unique due to the presence of the methoxyoxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and allows for the formation of unique derivatives not easily accessible with other sulfonyl chlorides.

Properties

Molecular Formula

C6H11ClO4S

Molecular Weight

214.67 g/mol

IUPAC Name

3-methoxyoxane-4-sulfonyl chloride

InChI

InChI=1S/C6H11ClO4S/c1-10-5-4-11-3-2-6(5)12(7,8)9/h5-6H,2-4H2,1H3

InChI Key

FVTGPJYFSQGAIZ-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.